molecular formula C15H11F4NO2 B3987843 N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B3987843
M. Wt: 313.25 g/mol
InChI Key: ROLQWQJQYJGRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide, also known as FTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. FTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been shown to have anabolic effects on muscle and bone tissue without the negative side effects associated with traditional anabolic steroids.

Mechanism of Action

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide works by selectively binding to and activating androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and bone mineral density. This results in an increase in muscle mass and bone density, without the negative side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that this compound increases muscle mass and bone density in animal models, without the negative side effects associated with traditional anabolic steroids. This compound has also been shown to improve physical performance and endurance in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide is its selective binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density without the negative side effects associated with traditional anabolic steroids. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic effects.

Future Directions

There are several potential future directions for research on N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide, including its potential use in the treatment of muscle wasting conditions such as sarcopenia, as well as its potential use in the treatment of osteoporosis. Further research is also needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy in humans. Additionally, research on the development of other selective androgen receptor modulators may lead to the discovery of compounds with even greater therapeutic potential.

Scientific Research Applications

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting and bone loss. It has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional anabolic steroids. This compound has also been studied for its potential use in the treatment of osteoporosis, as well as muscle wasting conditions such as sarcopenia.

properties

IUPAC Name

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-9(21)20-11-4-7-14(13(8-11)15(17,18)19)22-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQWQJQYJGRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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